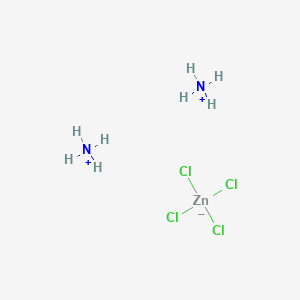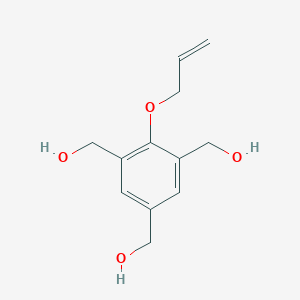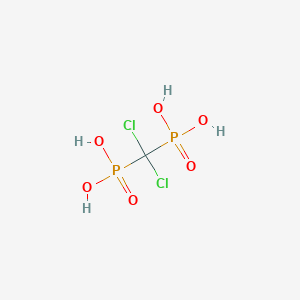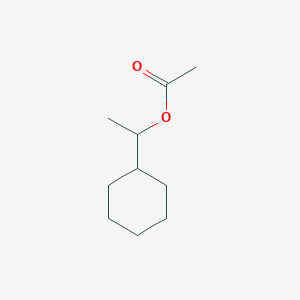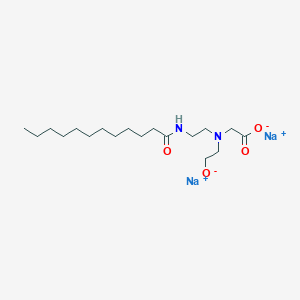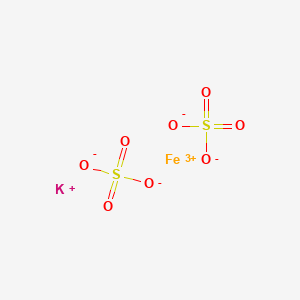
Chloronickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloronickel is a chemical compound that is widely used in scientific research. It is a nickel-containing compound that is used as a catalyst in various chemical reactions. Chloronickel is also used in the synthesis of various organic compounds, and it has been found to have many interesting biochemical and physiological effects.
作用机制
The mechanism of action of chloronickel is not fully understood. However, it is believed that chloronickel acts by binding to the active site of enzymes, thereby inhibiting their activity. Chloronickel has also been found to interact with DNA, leading to the inhibition of DNA synthesis.
生化和生理效应
Chloronickel has many interesting biochemical and physiological effects. It has been found to have antioxidant properties and is used as an antioxidant in various food products. Chloronickel has also been found to have anti-inflammatory properties and is used as an anti-inflammatory agent in various diseases such as arthritis. Additionally, chloronickel has been found to have neuroprotective properties and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using chloronickel in lab experiments is its low cost and wide availability. Chloronickel is also relatively easy to synthesize and purify. However, one of the limitations of using chloronickel is its toxicity. Chloronickel has been found to be toxic to various organisms, including humans. Therefore, caution must be taken when handling chloronickel in lab experiments.
未来方向
There are many future directions for research on chloronickel. One area of research is the development of new synthesis methods for chloronickel. Another area of research is the investigation of the mechanism of action of chloronickel. Additionally, the potential use of chloronickel in the treatment of various diseases such as neurodegenerative diseases and cancer is an interesting area of research.
Conclusion:
In conclusion, chloronickel is a chemical compound that has many scientific research applications. It is used as a catalyst in various chemical reactions, has antimicrobial properties, and has many interesting biochemical and physiological effects. Chloronickel has advantages and limitations for lab experiments, and there are many future directions for research on chloronickel. Overall, chloronickel is an important compound in scientific research and has many potential applications in various fields.
合成方法
Chloronickel can be synthesized using various methods. One of the most common methods is the reaction between nickel chloride and sodium chloride. The reaction takes place in the presence of a reducing agent such as hydrogen gas. The resulting product is chloronickel, which can be purified using various techniques such as recrystallization and column chromatography.
科学研究应用
Chloronickel has many scientific research applications. It is used as a catalyst in various chemical reactions such as the synthesis of organic compounds. Chloronickel has also been found to have antimicrobial properties and is used as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Chloronickel is also used in the production of nickel nanoparticles, which have various applications in nanotechnology.
属性
CAS 编号 |
13931-83-4 |
|---|---|
产品名称 |
Chloronickel |
分子式 |
ClNi |
分子量 |
94.14 g/mol |
IUPAC 名称 |
chloronickel |
InChI |
InChI=1S/ClH.Ni/h1H;/q;+1/p-1 |
InChI 键 |
GGVOVPORYPQPCE-UHFFFAOYSA-M |
SMILES |
Cl[Ni] |
规范 SMILES |
Cl[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



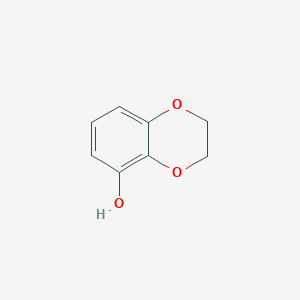
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
